4-Butyl-2-phenylbenzofuran
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Overview
Description
4-Butyl-2-phenylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a butyl group at the 4-position and a phenyl group at the 2-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-phenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of salicylaldehyde derivatives and phenylacetic acid derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2-phenylbenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 4-Butyl-2-phenylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its use in phototherapy for skin disorders.
Bergapten: Used in the treatment of skin conditions like psoriasis.
Uniqueness: 4-Butyl-2-phenylbenzofuran stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Butyl-2-phenylbenzofuran is a compound that belongs to the benzofuran class of organic compounds, which are known for their diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, effects, and potential applications in various fields, supported by data tables and case studies.
Molecular Structure
- Molecular Formula: C17H18O
- Molecular Weight: 250.33 g/mol
- IUPAC Name: this compound
Biological Activities
This compound exhibits several biological activities, including:
-
Antioxidant Activity
- Studies have shown that benzofuran derivatives can act as effective antioxidants by scavenging free radicals. The antioxidant properties are attributed to the presence of phenolic hydroxyl groups, which can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
-
Antimicrobial Activity
- Research indicates that benzofuran derivatives possess antimicrobial properties against various bacterial strains. The mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis.
-
Anti-inflammatory Effects
- Some studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
-
Cytotoxicity Against Cancer Cells
- Preliminary studies have demonstrated cytotoxic effects against certain cancer cell lines, indicating potential use in cancer therapy. The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
The biological activity of this compound is facilitated through various mechanisms:
- Radical Scavenging: The compound can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in cells.
- Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX) involved in inflammatory processes.
- Cell Signaling Modulation: The compound may influence signaling pathways associated with cell proliferation and apoptosis.
Table 1: Biological Activities of this compound
Case Studies
-
Antioxidant Study:
A study investigated the antioxidant potential of various benzofuran derivatives, including this compound. Results indicated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. -
Antimicrobial Evaluation:
In vitro tests were conducted against Gram-positive and Gram-negative bacteria. The compound showed notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent. -
Cytotoxicity Assessment:
A cytotoxicity assay was performed on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
Properties
CAS No. |
863870-96-6 |
---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
4-butyl-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C18H18O/c1-2-3-8-14-11-7-12-17-16(14)13-18(19-17)15-9-5-4-6-10-15/h4-7,9-13H,2-3,8H2,1H3 |
InChI Key |
SQKTYRPXWGRVDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=C(OC2=CC=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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